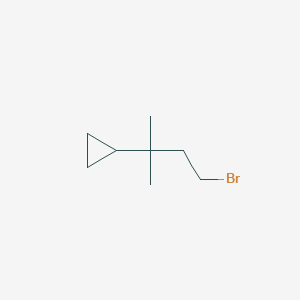

![molecular formula C6H9N3OS B2987311 5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine CAS No. 473702-34-0](/img/structure/B2987311.png)

5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as HET0016 and has been extensively studied for its unique properties and characteristics.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of derivatives of 5-[1-(Hyydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine has led to compounds with significant biological activities. For instance, derivatives synthesized via the reaction of appropriate alcohols or amines have shown potential as antineoplastic and antifilarial agents, with some compounds demonstrating significant growth inhibition in L1210 cells and substantial in vivo activity against adult worms of various filarial species (S. Ram et al., 1992). Similarly, thiazolo[5,4-d]pyrimidines synthesized from 5-amino-2-(ethylthio)thiazole-4-carboxamide have exhibited molluscicidal properties, offering potential applications in controlling snail populations that serve as intermediate hosts for schistosomiasis (K. El-bayouki & W. Basyouni, 1988).

Novel Syntheses and Transformations

Research has also focused on developing novel synthetic routes and transformations involving thiazol-2-amine derivatives. For example, the synthesis of new optically active 1H-imidazole 3-oxides from a-(hydroxyimino) ketones and a-amino acid methyl esters showcases the versatility of these compounds in organic synthesis (M. Jasiński et al., 2008). These synthetic advancements contribute to the broader utility of thiazol-2-amine derivatives in medicinal and organic chemistry.

Catalytic and Synthetic Applications

Further research has led to the development of environmentally friendly synthetic methods for thiazol-2-amine derivatives, such as the ultrasound-mediated condensation of amines with dehydroacetic acid to produce pyran-2-one derivatives, highlighting the efficiency and green chemistry aspect of these syntheses (Huiyan Wang et al., 2011).

Pharmacological Studies

In pharmacological studies, novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been synthesized and evaluated for their hypoglycemic activities, demonstrating the potential of these compounds in developing new therapeutic agents for diabetes (Huihui Song et al., 2011).

properties

IUPAC Name |

(NE)-N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-3-5(4(2)9-10)11-6(7)8-3/h10H,1-2H3,(H2,7,8)/b9-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUDTXNSWRDGRC-RUDMXATFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=NO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)N)/C(=N/O)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2987236.png)

![3-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2987238.png)

![Methyl (E)-4-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2987239.png)

![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2987240.png)

![3-(4-chlorophenyl)-5-methyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2987244.png)

![4-(2-fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2987247.png)

![7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2987251.png)